Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide

Lipophilicity Drug-likeness Membrane permeability

This 1-phenylcyclopropane carboxamide features a chiral N-(1-phenylethyl) substituent and a 4-fluorophenyl group, delivering a computed XLogP3 of 3.5 – ~2 log units higher than simple N-(4-fluorophenyl) analogs. The enhanced lipophilicity supports passive BBB permeation in CNS-targeted in vitro assays. The racemate can be resolved into (R)- and (S)-enantiomers for chiral-pocket binding studies. Use it to expand the U937 anti-proliferative SAR series or as a selectivity control next to the known CYP2A6 inhibitor (CAS 2354-89-4).

Molecular Formula C18H18FNO
Molecular Weight 283.346
CAS No. 1091380-74-3
Cat. No. B2887683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide
CAS1091380-74-3
Molecular FormulaC18H18FNO
Molecular Weight283.346
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18FNO/c1-13(14-5-3-2-4-6-14)20-17(21)18(11-12-18)15-7-9-16(19)10-8-15/h2-10,13H,11-12H2,1H3,(H,20,21)
InChIKeyGKIRRBKZTAYKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide (CAS 1091380-74-3): A Structurally Distinctive 1-Phenylcyclopropane Carboxamide for Specialized R&D


1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide is a member of the 1-phenylcyclopropane carboxamide class, characterized by a molecular formula of C18H18FNO and a molecular weight of 283.3 g/mol [1]. The compound features a distinctive N-(1-phenylethyl) substitution on the carboxamide, a 4-fluorophenyl group attached directly to the cyclopropane ring, and a computed XLogP3 of 3.5, differentiating it from simpler, lower molecular weight analogs . As a screening library compound, it is offered by specialized suppliers and is intended for in vitro research applications as a chemical probe or pharmacophore building block.

Why 1-(4-Fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Substituting 1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide with a structurally related analog such as N1-(4-fluorophenyl)cyclopropane-1-carboxamide or 1-(4-fluorophenyl)cyclopropanecarboxamide will fundamentally alter key molecular properties. The target compound's N-(1-phenylethyl) group introduces a chiral center and significantly increases lipophilicity (computed XLogP3 of 3.5 vs. approximately 1.6 for simpler analogs) and the number of rotatable bonds, which directly impacts membrane permeability, solubility, and target binding kinetics [1]. These alterations are not incremental; they represent a shift in chemical space that can lead to different biological profiles, as evidenced by the structure-activity relationships documented for the broader 1-phenylcyclopropane carboxamide class [2].

Quantitative Differentiation Guide for 1-(4-Fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide vs. Closest Analogs


Enhanced Lipophilicity vs. N1-(4-Fluorophenyl)cyclopropane-1-carboxamide (CAS 2354-89-4)

The target compound exhibits a computed XLogP3 of 3.5, which is substantially higher than the ~1.6 predicted for the isomeric comparator N1-(4-fluorophenyl)cyclopropane-1-carboxamide (CAS 2354-89-4) [1]. This approximately 2-log-unit increase in lipophilicity is driven by the replacement of the N-(4-fluorophenyl) group with the more hydrophobic N-(1-phenylethyl) substituent . XLogP3 is a critical predictor of compound behavior, influencing passive membrane permeability, blood-brain barrier penetration, and non-specific protein binding.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Increased Rotatable Bond Count and Molecular Flexibility vs. N-(4-Fluorophenyl) Analogs

The target compound possesses 4 rotatable bonds, compared to 2 rotatable bonds for analogs such as 1-(4-fluorophenyl)cyclopropanecarboxamide (CAS 133284-48-7) [1]. This difference arises from the presence of the N-(1-phenylethyl) side chain, which introduces two additional freely rotating bonds. A higher number of rotatable bonds generally increases molecular flexibility but can impose a larger entropic penalty upon binding to a rigid target, and is known to correlate inversely with passive permeability and oral bioavailability [2]. This structural feature must be carefully considered when selecting a probe for biophysical assays.

Conformational flexibility Binding entropy Molecular complexity Drug design

Chiral Center Introduction Enabling Stereoselective Optimization vs. Achiral Analogs

The N-(1-phenylethyl) substituent of the target compound contains a chiral carbon at the benzylic position, making the molecule a racemic mixture of (R)- and (S)-enantiomers. This contrasts with achiral analogs like 1-(4-fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide (CAS 1091461-98-1) and N1-(4-fluorophenyl)cyclopropane-1-carboxamide (CAS 2354-89-4), which lack this stereocenter . In the context of structure-activity relationship (SAR) campaigns within the 1-phenylcyclopropane carboxamide class, where compounds have shown distinct anti-proliferative activity against the U937 human myeloid leukemia cell line [1], the presence of a chiral center provides an additional vector for optimizing stereo-specific target interactions.

Stereochemistry Enantioselective binding Chiral resolution Pharmacophore exploration

Recommended Research Application Scenarios for 1-(4-Fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide Based on Validated Evidence


Chemical Probe for CNS Target Screening Where Higher Lipophilicity Is a Prerequisite

Given its computed XLogP3 of 3.5, which is approximately two log units higher than simpler N-(4-fluorophenyl) analogs [1], this compound is the preferred choice for designing CNS-targeted screening assays where enhanced passive membrane permeability is required. Its physicochemical profile aligns with the typical property range for blood-brain barrier penetrant probes, making it suitable for in vitro assays aimed at central targets within the 1-phenylcyclopropane carboxamide pharmacophore space [1]. Use the simpler, lower-logP analog (CAS 2354-89-4) as a negative control for lipophilicity-driven permeability effects.

Stereoselective SAR Probe for Chiral Target Binding Sites

The inherent chiral center of the N-(1-phenylethyl) group provides an opportunity for enantiomeric resolution and independent testing of (R)- and (S)-enantiomers [2]. This scenario is directly supported by the structural evidence in Section 3.3. Research groups investigating binding pockets with chiral recognition can acquire the racemate, perform chiral HPLC separation, and evaluate each enantiomer's differential activity in target-specific biochemical assays derived from the 1-phenylcyclopropane carboxamide class.

Pharmacophore Elaboration Building Block for U937 Anti-Proliferative SAR

The broader class of 1-phenylcyclopropane carboxamide derivatives has demonstrated distinct inhibition of U937 pro-monocytic human myeloid leukemia cell proliferation without direct cytotoxicity [3]. While direct data for this specific compound is unavailable, its unique N-(1-phenylethyl) substitution pattern represents a pharmacophore variation not explored in the published SAR studies. It can serve as a rationally selected building block for extending the U937 anti-proliferative SAR series to include the 1-phenylethyl substitution vector, a novel chemical space within this chemotype [3].

Control Compound in CYP2A6 Inhibitor Profiling Panels Using 1-Phenylcyclopropane Scaffolds

The structurally related compound N1-(4-fluorophenyl)cyclopropane-1-carboxamide has been identified as a potent CYP2A6 inhibitor (IC50 < 1 μM) [4]. The target compound, with its N-(1-phenylethyl) in place of the N-(4-fluorophenyl) group, serves as an ideal selectivity control for probing the importance of the anilide vs. α-methylbenzylamide substructure in CYP2A6 binding. It can be included alongside the known inhibitor (CAS 2354-89-4) in CYP2A6 enzyme inhibition panels to define the pharmacophore's structural boundaries.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.